molecular formula C22H17BrN6O2S B11272072 N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11272072
M. Wt: 509.4 g/mol
InChI Key: PVPIWQPSWWWICO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. For example, compounds with different substituents on the pyrazine ring may exhibit varying degrees of biological activity .

Properties

Molecular Formula

C22H17BrN6O2S

Molecular Weight

509.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17BrN6O2S/c1-31-17-8-2-14(3-9-17)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30)

InChI Key

PVPIWQPSWWWICO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2

Origin of Product

United States

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